Cyclopropyl(3-(2-phenyl-1,3-thiazol-5-yl)-1H-pyrazol-1-yl)methanone
Description
Properties
IUPAC Name |
cyclopropyl-[3-(2-phenyl-1,3-thiazol-5-yl)pyrazol-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3OS/c20-16(12-6-7-12)19-9-8-13(18-19)14-10-17-15(21-14)11-4-2-1-3-5-11/h1-5,8-10,12H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWJAWCZKEQVRNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2C=CC(=N2)C3=CN=C(S3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl(3-(2-phenyl-1,3-thiazol-5-yl)-1H-pyrazol-1-yl)methanone typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction involving a thiourea derivative and a haloketone. The pyrazole ring can be synthesized via a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound. The final step involves coupling the thiazole and pyrazole rings with a cyclopropyl ketone under specific conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl(3-(2-phenyl-1,3-thiazol-5-yl)-1H-pyrazol-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the thiazole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
Medicinal Chemistry
Cyclopropyl(3-(2-phenyl-1,3-thiazol-5-yl)-1H-pyrazol-1-yl)methanone is primarily investigated for its potential as a therapeutic agent. Its unique structure allows it to interact with various biological targets.
Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Anticancer | Exhibits antiproliferative effects against prostate cancer cell lines (LNCaP and PC-3) with an IC50 of 18 μmol/L. It downregulates prostate-specific antigen (PSA) levels by 46%. | |
| Anti-inflammatory | Similar compounds have shown significant anti-inflammatory properties, with some derivatives achieving up to 87.35% inhibition in inflammation models. | |
| Antimicrobial | The thiazole moiety is known for antimicrobial properties; compounds containing this structure have been evaluated against various pathogens. |
Material Science
In addition to its medicinal applications, this compound serves as a building block in the synthesis of more complex molecules. Its unique structure can be exploited in the development of new materials with specific chemical properties.
Case Study 1: Anticancer Activity
A study evaluating the anticancer properties of this compound demonstrated significant cytotoxicity against LNCaP prostate cancer cells. The compound's ability to selectively inhibit cell growth suggests its potential for development into an anticancer therapeutic agent.
Case Study 2: Anti-inflammatory Properties
Research on pyrazolone derivatives indicated that compounds similar to this compound exhibit substantial anti-inflammatory effects. The study showed that these derivatives could inhibit inflammatory responses effectively, paving the way for their use in treating inflammatory diseases.
Case Study 3: Antimicrobial Potential
The antimicrobial activity of thiazole-containing compounds has been well-documented. In vitro studies have confirmed that this compound can inhibit the growth of various bacterial strains, highlighting its potential as an antimicrobial agent.
Mechanism of Action
The mechanism of action of Cyclopropyl(3-(2-phenyl-1,3-thiazol-5-yl)-1H-pyrazol-1-yl)methanone involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Compound 7b : (3-Amino-1-phenyl-1H-pyrazol-4-yl){5-[(3-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-3,4-dimethyl-thieno[2,3-b]thiophen-2-yl}methanone
- Molecular Formula : C₂₈H₂₂N₆O₂S₂
- Molar Mass : 538.64 g/mol
- Key Features: Bis-pyrazole core with thieno[2,3-b]thiophene and two carbonyl groups. Higher rigidity due to fused thiophene rings, leading to reduced solubility compared to the target compound.
- Synthesis : Yield of 70% via condensation in DMF/EtOH with piperidine .
- Analytical Data :
Comparison with Target Compound :
- The cyclopropyl group in the target may reduce steric hindrance compared to the bulky thienothiophene in 7b.
Compound 10 : 6-[5-(7-Cyanopyrazolo[1,5-a]pyrimidin-6-yl)-3,4-dimethylthieno[2,3-b]thiophen-2-yl]-2-phenyl-pyrazolo[1,5-a]pyrimidine-7-carbonitrile
- Molecular Formula : C₃₄H₂₀N₈S₂
- Molar Mass : 604.71 g/mol
- Key Features: Pyrazolo[1,5-a]pyrimidine core with two cyano groups. Higher nitrogen content (18.53%) enhances electronic density, possibly improving binding to biological targets.
- Synthesis : 75% yield via reflux in DMF/EtOH with piperidine .
- Analytical Data :
Comparison with Target Compound :
- The target compound’s thiazole-phenyl group offers distinct electronic effects compared to the electron-withdrawing cyano groups in 10.
(5-Cyclopropyl-2-methyl-pyrazol-3-yl)methanol
Comparison with Target Compound :
Physicochemical and Stability Comparisons
| Property | Target Compound | Compound 7b | Compound 10 |
|---|---|---|---|
| Molar Mass (g/mol) | 295.36 | 538.64 | 604.71 |
| Boiling Point (°C) | 533.1 ± 60.0 | >300 (mp) | Not reported |
| pKa | 0.77 ± 0.10 | Not reported | Not reported |
| Synthetic Yield | Not reported | 70% | 75% |
- Stability : The cyclopropyl group in the target compound likely enhances metabolic stability compared to hydrazone derivatives (e.g., 11a in ), which are prone to hydrolysis .
Biological Activity
Cyclopropyl(3-(2-phenyl-1,3-thiazol-5-yl)-1H-pyrazol-1-yl)methanone is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant data and case studies.
Synthesis of the Compound
The synthesis of this compound typically involves several steps:
- Formation of the Thiazole Ring : This can be achieved by reacting an α-haloketone with thiourea under basic conditions.
- Formation of the Pyrazole Ring : The pyrazole component is synthesized through a reaction between hydrazine and a 1,3-diketone.
- Coupling Reactions : The thiazole and pyrazole intermediates are coupled using a coupling reagent like a palladium catalyst to form the final compound .
Antimicrobial Activity
Recent studies have demonstrated that derivatives of thiazole and pyrazole exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been tested against various bacterial strains:
| Compound | Target Bacteria | Zone of Inhibition (mm) |
|---|---|---|
| 10a | E. coli | 15 |
| 10c | P. mirabilis | 12 |
| 10d | S. aureus | 18 |
| 10g | A. niger | 20 |
These results indicate that certain derivatives show moderate to good activity against both Gram-positive and Gram-negative bacteria .
Anti-inflammatory and Anticancer Properties
This compound has also been investigated for its anti-inflammatory and anticancer activities. In vitro studies have shown that similar compounds can inhibit tumor cell proliferation and induce apoptosis in cancer cell lines. For example:
- Inhibition of Cell Proliferation : Compounds were found to exhibit IC50 values in the low micromolar range, indicating potent activity against cancer cells.
The mechanism often involves the inhibition of tubulin polymerization, which is crucial for cell division .
The biological activity of this compound can be attributed to its interaction with specific molecular targets within biological systems:
- Enzyme Inhibition : The compound may inhibit various enzymes involved in metabolic pathways.
- Receptor Modulation : It can act as an antagonist or agonist at specific receptors, influencing cellular signaling pathways.
- Ion Channel Blockade : The compound may also affect ion channels, altering cellular excitability and function .
Case Studies
Several case studies highlight the effectiveness of compounds related to this compound:
Case Study 1: Antimicrobial Efficacy
A study evaluated a series of thiazole-pyrazole derivatives for their antimicrobial efficacy against clinical isolates of Staphylococcus aureus. The results indicated that modifications at the phenyl group significantly enhanced antimicrobial activity.
Case Study 2: Cancer Cell Line Studies
In another investigation, derivatives were tested on various cancer cell lines (e.g., HeLa and MCF7). The results showed a dose-dependent inhibition of cell growth, with some compounds inducing apoptosis through caspase activation.
Q & A
Basic Research Questions
Q. What are the recommended crystallographic refinement strategies for resolving the molecular structure of cyclopropyl(3-(2-phenyl-1,3-thiazol-5-yl)-1H-pyrazol-1-yl)methanone?
- Methodological Answer : The SHELX system (e.g., SHELXL for refinement) is widely used for small-molecule crystallography due to its robustness in handling twinned or high-resolution data. For this compound, employ iterative refinement cycles with geometric restraints for the cyclopropyl and thiazole moieties to address disorder or thermal motion. Validate hydrogen bonding and π-π stacking interactions using PLATON or OLEX2 .
- Data Example : Similar pyrazoline-thiazole hybrids (e.g., 1-[3-(4-chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone) were resolved in space group P21/c with R int < 0.05 using SHELXL-2018 .
Q. How can synthetic routes for this compound be optimized to improve yield and purity?
- Methodological Answer : Adapt a multi-step approach:
Synthesize the 2-phenylthiazole-5-carbaldehyde intermediate via Hantzsch thiazole synthesis.
Couple with cyclopropanecarboxylic acid hydrazide under acidic conditions to form the pyrazole ring.
Use column chromatography (silica gel, hexane/EtOAc gradient) for purification.
- Key Reference : Analogous pyrazole-thiazole hybrids (e.g., 3-methyl-5-aryloxy-1-aryl-1H-pyrazole-4-carbaldehydes) were synthesized via nucleophilic substitution with K2CO3 as a base catalyst .
Advanced Research Questions
Q. How can electron density topology analysis (e.g., QTAIM) elucidate intramolecular interactions in this compound?
- Methodological Answer : Use Multiwfn to calculate bond critical points (BCPs) and Laplacian values (∇<sup>2</sup>ρ) for the cyclopropyl C-C bonds and thiazole N-S interactions. Compare with benchmark values (e.g., ∇<sup>2</sup>ρ > 0 for closed-shell interactions). Validate with Hirshfeld surface analysis to map close contacts (e.g., C-H···O/N) .
- Data Example : In related pyrazolone derivatives, QTAIM revealed weak C-H···π interactions (ρ ≈ 0.008 a.u.) contributing to crystal packing .
Q. What strategies resolve contradictions in biological activity data for pyrazole-thiazole hybrids?
- Methodological Answer :
- Experimental Design : Conduct dose-response assays (e.g., IC50 variability analysis) across multiple cell lines to account for off-target effects.
- Data Validation : Cross-reference with computational docking (e.g., AutoDock Vina) to identify binding site inconsistencies in targets like cyclooxygenase-2 (COX-2).
Q. How does substituent variation on the phenyl ring affect the compound’s electronic properties?
- Methodological Answer : Perform DFT calculations (B3LYP/6-311G**) to compute frontier molecular orbitals (FMOs) and electrostatic potential (ESP) maps. Compare electron-withdrawing (e.g., -NO2) and donating (e.g., -OCH3) groups’ effects on HOMO-LUMO gaps and dipole moments.
- Example : In 3-(trifluoromethyl)phenyl analogs, the -CF3 group reduced HOMO-LUMO gaps by 0.3 eV, enhancing charge-transfer interactions .
Data Contradiction Analysis
Q. How to address discrepancies in crystallographic bond lengths versus DFT-optimized geometries?
- Methodological Answer :
Compare experimental (X-ray) and theoretical (DFT) bond lengths for the thiazole S-N and pyrazole N-N bonds.
Apply thermal ellipsoid analysis to identify dynamic disorder in X-ray data.
Use CRYSTAL17 for periodic DFT calculations to account for crystal packing effects.
- Case Study : For 1-(4-chlorophenyl)-5-hydroxy-3-phenyl-1H-pyrazol-4-yl methanone, S-O bond lengths differed by 0.02 Å between X-ray and gas-phase DFT, resolved via lattice energy minimization .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
